molecular formula C12H15NO6S2 B8665460 4-[3-(Methanesulfonyl)pyrrolidine-1-sulfonyl]benzoic acid CAS No. 919113-91-0

4-[3-(Methanesulfonyl)pyrrolidine-1-sulfonyl]benzoic acid

Cat. No. B8665460
M. Wt: 333.4 g/mol
InChI Key: WCSVOHLYKNDMHI-UHFFFAOYSA-N
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Patent
US08008296B2

Procedure details

The title intermediate is prepared from 4-(chlorosulfonyl)benzoic acid (CAS 10130-89-9) (375 mg, 1.7 mmol) and 3-(methylsulfonyl)pyrrolidine (CAS 433980-62-2) (343 mg, 2.3 mmol) in a manner substantially similar to Procedure F to provide 250 mg (44%) of the title compound. MS (ES−) 332.0 (M−H)−.
Quantity
375 mg
Type
reactant
Reaction Step One
Quantity
343 mg
Type
reactant
Reaction Step One
Yield
44%

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1)(=[O:4])=[O:3].[CH3:14][S:15]([CH:18]1[CH2:22][CH2:21][NH:20][CH2:19]1)(=[O:17])=[O:16]>>[CH3:14][S:15]([CH:18]1[CH2:22][CH2:21][N:20]([S:2]([C:5]2[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=2)(=[O:4])=[O:3])[CH2:19]1)(=[O:17])=[O:16]

Inputs

Step One
Name
Quantity
375 mg
Type
reactant
Smiles
ClS(=O)(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
343 mg
Type
reactant
Smiles
CS(=O)(=O)C1CNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CS(=O)(=O)C1CN(CC1)S(=O)(=O)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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